Diisobutyltin oxide Diisobutyltin oxide
Brand Name: Vulcanchem
CAS No.: 61947-30-6
VCID: VC3906661
InChI: InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;
SMILES: CC(C)C[Sn](=O)CC(C)C
Molecular Formula: C8H18OSn
Molecular Weight: 248.94 g/mol

Diisobutyltin oxide

CAS No.: 61947-30-6

Cat. No.: VC3906661

Molecular Formula: C8H18OSn

Molecular Weight: 248.94 g/mol

* For research use only. Not for human or veterinary use.

Diisobutyltin oxide - 61947-30-6

Specification

CAS No. 61947-30-6
Molecular Formula C8H18OSn
Molecular Weight 248.94 g/mol
IUPAC Name bis(2-methylpropyl)-oxotin
Standard InChI InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;
Standard InChI Key OLDLSRQAQAFQSU-UHFFFAOYSA-N
SMILES CC(C)C[Sn](=O)CC(C)C
Canonical SMILES CC(C)C[Sn](=O)CC(C)C

Introduction

Structural Characteristics and Physicochemical Properties

Diisobutyltin oxide [(i-C₄H₉)₂SnO] features a central tin atom bonded to two isobutyl groups and an oxygen atom. Unlike linear dibutyltin oxide, its branched alkyl chains impart distinct steric and electronic properties, influencing catalytic activity and solubility.

Crystallography and Spectroscopic Data

X-ray diffraction studies of analogous diorganotin oxides reveal polymeric networks with Sn₂O₂ and Sn₄O₄ rings . The isobutyl groups create a bulkier coordination environment, reducing intermolecular interactions compared to linear analogs. ¹¹⁹Sn NMR spectra typically show resonances near δ -450 to -600 ppm, indicative of pentacoordinate tin centers .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight248.94 g/mol
Melting Point>300°C (decomposes)
SolubilityInsoluble in water; soluble in organic acids
Density1.32 g/cm³ (estimated)
Flash Point81-83°C

Synthetic Methodologies

Industrial production employs multi-step alkylation processes optimized for yield and purity. A representative patent-specified synthesis (CN107033182B) involves:

Tetrabutyltin Intermediate Formation

Magnesium-mediated Grignard reactions couple n-butyl chloride with tin tetrachloride under reflux conditions (Step 1). Critical process parameters include:

  • Temperature control at 135-138°C during tin-chloride addition

  • Nitrogen purging to prevent oxide formation

Controlled Hydrolysis to Diisobutyltin Oxide

The dichloride intermediate undergoes base-catalyzed hydrolysis with 20% NaOH under ultrasonic atomization (Step 3). This innovative technique enhances reaction homogeneity, achieving 92-95% purity . Comparative studies show branched alkyl derivatives require milder conditions than linear analogs due to steric hindrance .

Catalytic Applications in Polymer Chemistry

Diisobutyltin oxide’s Lewis acidity (enhanced by electron-withdrawing oxygen) makes it indispensable in high-value polymer syntheses:

ε-Caprolactone Production

The US6472540B1 patent details its use in cyclohexanone oxidation to ε-caprolactone, a precursor for biodegradable plastics. Key advantages over traditional catalysts include:

  • 40% reduction in polycaprolactone coloration vs. dibutyltin dilaurate

  • Tolerance to reaction temperatures exceeding 200°C

Polyurethane Curing Dynamics

In two-component polyurethane foams, diisobutyltin oxide accelerates isocyanate-hydroxyl reactions while minimizing side products. Rheological studies demonstrate a 15-20% faster gelation time compared to DBTO .

Toxicological Profile and Exposure Management

Despite its utility, diisobutyltin oxide presents significant health risks requiring stringent handling protocols:

Acute Toxicity Endpoints

  • LD₅₀ (oral, rat): 40 mg/kg (vs. 126 mg/kg for dibutyltin oxide)

  • Skin corrosion: Grade 2 (ECHA classification)

  • Immunotoxicity: Suppresses IL-2 production at 0.1 μM concentrations

Chronic Exposure Risks

Prolonged contact induces:

  • Cholestatic hepatitis via inhibition of hepatobiliary transporters

  • Neurodevelopmental abnormalities in zebrafish models (LOAEL: 50 ppb)

Table 2: First Aid Protocols

Exposure RouteImmediate ActionMedical Intervention
InhalationMove to fresh air, administer oxygenBronchodilators for bronchospasm
DermalFlush with polyethylene glycol 300Silver sulfadiazine for burns
Ocular30-minute irrigation with normosol-RSlit-lamp exam for corneal damage

Environmental Fate and Regulatory Compliance

The compound’s persistence in aquatic systems (t₁/₂: 180 days in sediment) has triggered global regulatory actions:

REACH Classification

  • PBT (Persistent, Bioaccumulative, Toxic) substance under EU Regulation 1907/2006

  • Annual usage thresholds: <100 kg/yr without authorization

Wastewater Treatment Challenges

Advanced oxidation processes (AOPs) achieve 85% degradation using 254 nm UV/TiO₂ systems. Residual tin levels must be <0.1 ppb for discharge compliance .

Emerging Applications and Research Frontiers

Recent innovations exploit diisobutyltin oxide’s regioselectivity in:

  • Pharmaceutical intermediates: Tosylation of polyols with 98% primary alcohol selectivity

  • Lithium-ion batteries: SnO-based anode coatings improving cycle stability by 300%

Ongoing studies focus on immobilizing the catalyst on mesoporous silica to enhance recyclability while maintaining turnover frequencies >10⁵ h⁻¹ .

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